

The Discovery and History of 2-Pyridylethylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyridylethylamine hydrochloride

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Abstract

2-Pyridylethylamine hydrochloride, a compound of significant interest in pharmacology and medicinal chemistry, is primarily recognized for its selective agonist activity at the histamine H1 receptor. Its discovery and subsequent investigation have played a role in understanding histaminergic signaling and have provided a valuable tool for research in areas such as vasoconstriction and neurotransmitter modulation. This technical guide delves into the historical context of its chemical origins, presents key quantitative data, details relevant experimental protocols for its characterization, and illustrates its mechanism of action through signaling pathway diagrams.

Discovery and Historical Context

While the precise first synthesis of 2-pyridylethylamine is not prominently documented in readily available literature, its chemical origins can be traced back to the foundational work on pyridine chemistry in the late 19th century. The pioneering research by chemists like Albert Ladenburg, who first synthesized the related alkaloid coniine in 1886 by reacting 2-methylpyridine with acetaldehyde, laid the groundwork for functionalizing the pyridine ring at the 2-position. This era of exploration into the reactivity of pyridine derivatives and the development of condensation reactions, such as the Knoevenagel condensation, established the fundamental

chemical principles that would enable the synthesis of a wide array of 2-substituted pyridines, including 2-pyridylethylamine.

The primary significance of **2-pyridylethylamine hydrochloride** in the scientific literature arises from its characterization as a selective histamine H1 receptor agonist. Early pharmacological studies identified its ability to mimic the effects of histamine at this specific receptor subtype, leading to its adoption as a standard research tool. Its use has been instrumental in differentiating the physiological roles of H1 and H2 histamine receptors.

Chemical and Pharmacological Data

The following tables summarize key quantitative data for 2-pyridylethylamine and its hydrochloride salt, providing a comparative overview of its chemical properties and pharmacological activity.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	2-(Pyridin-2-yl)ethan-1-amine hydrochloride	
Molecular Formula	C ₇ H ₁₀ N ₂ · 2HCl	[1]
Molecular Weight	195.09 g/mol	[1]
CAS Number	3343-39-3	[1]
Appearance	White to off-white crystalline powder	
Solubility	Soluble in water (to 100 mM) and DMSO (to 50 mM)	[1]
Purity	≥98%	[2]

Table 2: Pharmacological Data

Parameter	Value	Assay/System	Reference
Receptor Target	Histamine H1 Receptor	[3]	
Activity	Agonist	[1]	
pKi	3.7	Human H1 Receptor	[4]
pIC ₅₀	5.9	Human H1 Receptor	[4]
EC ₅₀	85 µM	Inositol Phosphate Accumulation (DDT1MF-2 cells)	[5]

Key Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the activity of **2-pyridylethylamine hydrochloride** as a histamine H1 receptor agonist.

In Vitro Vasoconstriction Assay

This protocol outlines a general procedure for assessing the vasoconstrictor effects of **2-pyridylethylamine hydrochloride** on isolated arterial rings.

Objective: To determine the concentration-response relationship of **2-pyridylethylamine hydrochloride**-induced vasoconstriction.

Materials:

- Isolated arterial rings (e.g., from rat aorta or mesenteric artery)
- Organ bath system with force transducers
- Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂
- 2-Pyridylethylamine hydrochloride** stock solution
- Control and reference compounds (e.g., histamine, phenylephrine)

Procedure:

- Arterial rings are carefully dissected and mounted in the organ baths containing Krebs-Henseleit solution at 37°C.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
- The viability of the arterial rings is assessed by challenging them with a high concentration of KCl (e.g., 60 mM).
- After a washout period, a cumulative concentration-response curve is generated by adding increasing concentrations of **2-pyridylethylamine hydrochloride** to the organ bath.
- The contractile force is recorded at each concentration until a maximal response is achieved.
- Data are expressed as a percentage of the maximal contraction induced by KCl.
- The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.

Inositol Phosphate Accumulation Assay

This protocol describes a method to quantify the activation of the Gq-coupled H1 receptor by measuring the accumulation of inositol phosphates.

Objective: To determine the potency and efficacy of **2-pyridylethylamine hydrochloride** in stimulating H1 receptor-mediated phospholipase C activity.

Materials:

- Cell line expressing the histamine H1 receptor (e.g., CHO-H1R, DDT1MF-2)[5]
- Cell culture medium and reagents
- [³H]-myo-inositol
- LiCl solution
- Perchloric acid or trichloroacetic acid

- Dowex AG1-X8 resin (formate form)
- Scintillation cocktail and counter
- **2-Pyridylethylamine hydrochloride** stock solution

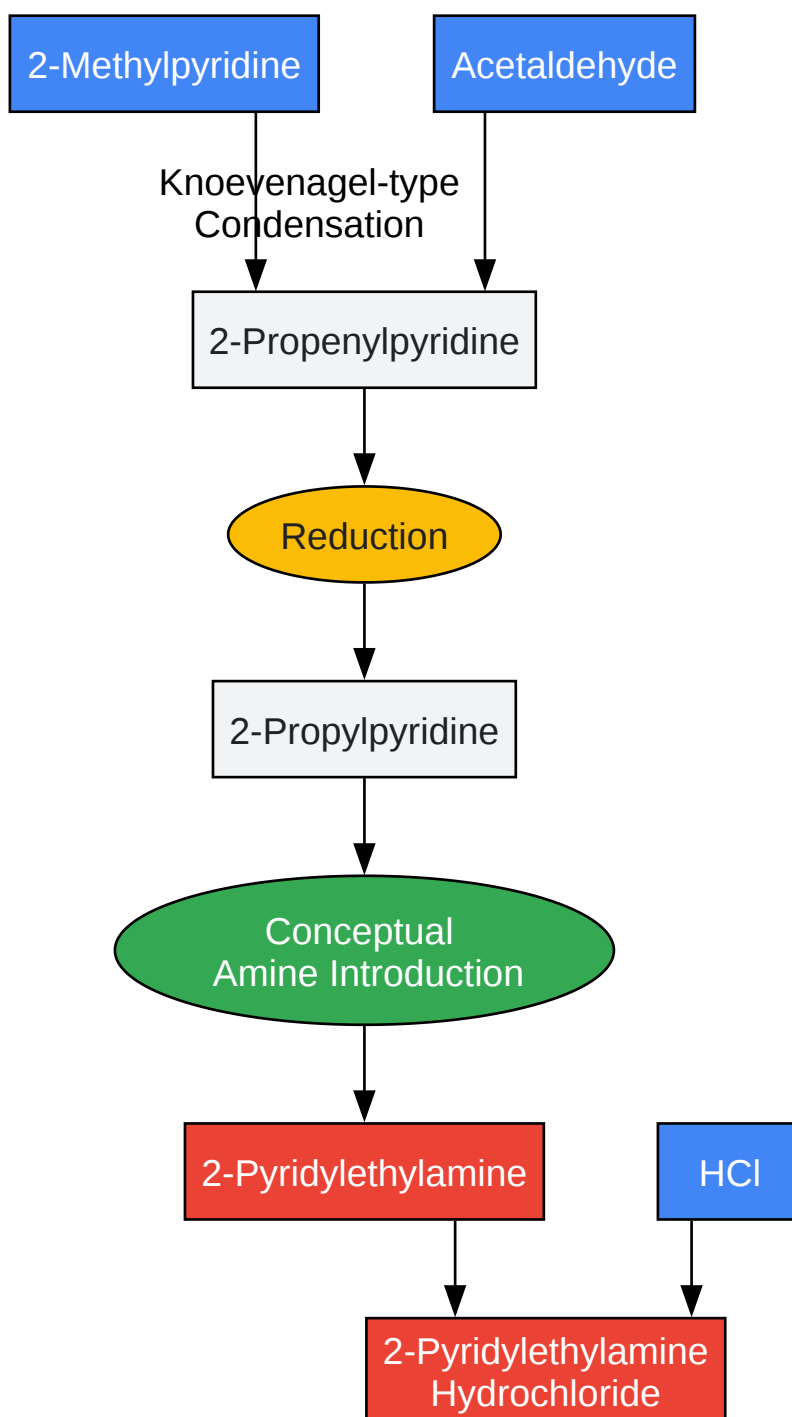
Procedure:

- Cells are seeded in multi-well plates and grown to near confluency.
- The cells are labeled overnight with [^3H]-myo-inositol in an inositol-free medium.
- The labeling medium is removed, and the cells are washed and pre-incubated with a buffer containing LiCl (which inhibits inositol monophosphatase) for 15-30 minutes.
- Cells are then stimulated with various concentrations of **2-pyridylethylamine hydrochloride** for a defined period (e.g., 30-60 minutes).
- The stimulation is terminated by the addition of ice-cold acid (e.g., perchloric acid).
- The cell lysates are neutralized, and the total inositol phosphates are separated from free [^3H]-myo-inositol using anion-exchange chromatography with Dowex resin.
- The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
- The EC_{50} value is determined from the concentration-response curve.

Visualizations: Synthesis and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a plausible historical synthesis route and the primary signaling pathway activated by **2-pyridylethylamine hydrochloride**.

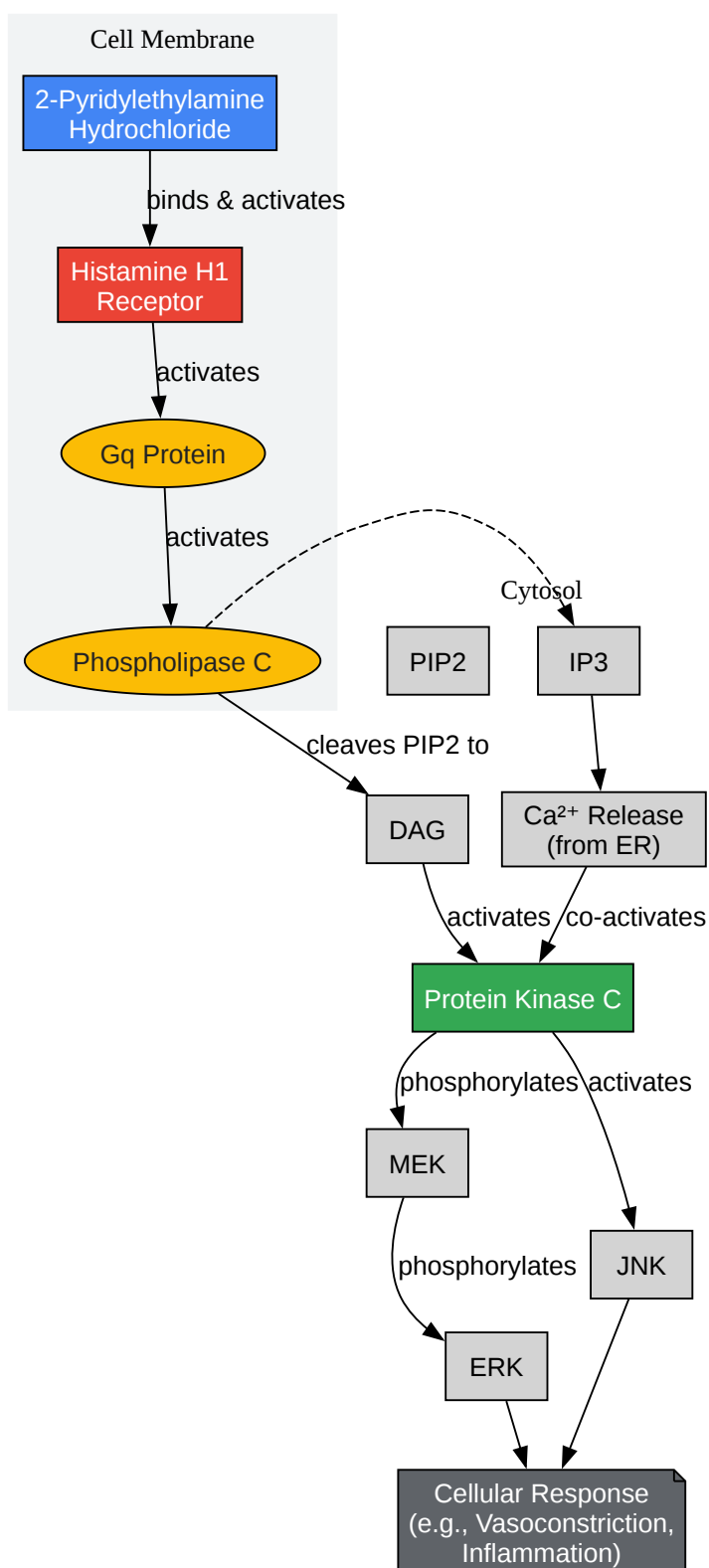
Conceptual Historical Synthesis Pathway



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Caption: Conceptual synthesis based on historical pyridine chemistry.

Histamine H1 Receptor Signaling Pathway



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Caption: H1 receptor signaling cascade initiated by 2-pyridylethylamine.

Conclusion

2-Pyridylethylamine hydrochloride remains a cornerstone pharmacological tool for the study of the histamine H1 receptor. Its historical roots in the burgeoning field of pyridine chemistry underscore a rich history of synthetic organic chemistry. The well-defined physicochemical and pharmacological properties, coupled with established experimental protocols for its use, ensure its continued relevance in both basic and applied research. The elucidation of its downstream signaling pathways continues to provide insights into the complex mechanisms of histaminergic action in various physiological and pathological processes. This guide serves as a comprehensive resource for professionals in the field, consolidating historical context, key data, and practical methodologies for the effective utilization of this important compound.

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